3-(4-Acetamidophenyl)-1H-pyrazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

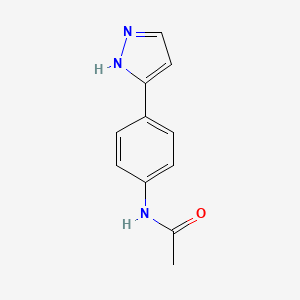

3-(4-Acetamidophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds This compound features a pyrazole ring fused with a phenyl group substituted with an acetamide group at the para position

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common synthetic route involves the condensation of 4-acetamidophenol with hydrazine hydrate in the presence of acetic acid. The reaction typically proceeds under reflux conditions to yield 3-(4-acetamidophenyl)-1H-pyrazole.

Microwave-Assisted Synthesis: Another method employs microwave irradiation to accelerate the reaction between 4-acetamidophenol and hydrazine hydrate, offering a faster and more efficient synthesis route.

Industrial Production Methods: In industrial settings, the compound is often synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts, such as acid catalysts, can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: 3-(4-Acetamidophenyl)-1H-pyrazole can undergo oxidation reactions to form various oxidized derivatives, such as quinones.

Reduction: Reduction reactions can convert the pyrazole ring into a pyrazoline derivative.

Substitution: The compound can participate in electrophilic substitution reactions, where substituents are introduced at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4).

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Pyrazoline derivatives.

Substitution Products: Substituted pyrazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

3-(4-Acetamidophenyl)-1H-pyrazole derivatives have shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit potent activity against a range of pathogens, including bacteria and fungi. For instance, derivatives synthesized from this compound were evaluated for their efficacy against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition comparable to established antibiotics like imipenem .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds inhibit key inflammatory pathways, which may lead to the development of new analgesic and anti-inflammatory drugs. In vitro studies have shown that specific derivatives can reduce inflammation markers effectively, suggesting their potential use in treating inflammatory diseases .

Anticancer Research

The anticancer properties of 3-(4-Acetamidophenyl)-1H-pyrazole have been explored through various studies. Compounds derived from this structure have been tested against several cancer cell lines, revealing significant cytotoxic effects. For example, one study reported an IC50 value indicating effective cell growth inhibition in human cancer cell lines such as MCF-7 and HepG-2 .

Agricultural Chemistry

Herbicidal Applications

In agricultural contexts, 3-(4-Acetamidophenyl)-1H-pyrazole has been investigated for its herbicidal properties. It serves as a selective herbicide that can effectively control unwanted plant growth without harming desired crops. This application is particularly valuable in enhancing crop yields and maintaining agricultural sustainability .

Material Science

Polymer Development

The compound is also utilized in material science for the synthesis of advanced polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific functionalities, such as enhanced durability and resistance to environmental factors. Research indicates that polymers synthesized with this compound exhibit improved mechanical properties .

Analytical Chemistry

Reagent in Analytical Methods

3-(4-Acetamidophenyl)-1H-pyrazole serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances within complex mixtures. Its ability to form stable complexes with metal ions makes it useful in analytical applications such as spectrophotometry and chromatography .

Case Studies

Wirkmechanismus

Target of Action

The primary target of 3-(4-Acetamidophenyl)-1H-pyrazole is believed to be the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

3-(4-Acetamidophenyl)-1H-pyrazole interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The action of 3-(4-Acetamidophenyl)-1H-pyrazole affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, 3-(4-Acetamidophenyl)-1H-pyrazole disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

It is known that the compound has a high degree of selectivity towards cox-2, suggesting that it may have a favorable bioavailability profile .

Result of Action

The molecular and cellular effects of 3-(4-Acetamidophenyl)-1H-pyrazole’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and disrupting the production of prostaglandins, 3-(4-Acetamidophenyl)-1H-pyrazole effectively reduces the inflammatory response and alleviates pain .

Vergleich Mit ähnlichen Verbindungen

3-(4-Acetamidophenyl)-1H-pyrazole is similar to other pyrazole derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

4-Acetamidophenol (Acetaminophen): A well-known analgesic and antipyretic agent.

Phenacetin: Another analgesic and antipyretic compound, structurally related to acetaminophen.

Pyrazolone Derivatives: Compounds with a pyrazolone ring, used in various pharmaceutical applications.

Biologische Aktivität

3-(4-Acetamidophenyl)-1H-pyrazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

3-(4-Acetamidophenyl)-1H-pyrazole is synthesized through various organic reactions involving pyrazole derivatives. The general synthetic route includes:

- Formation of the Pyrazole Ring : Typically achieved through cyclization reactions.

- Substitution Reactions : The introduction of the acetamido group on the phenyl ring can be performed via acylation processes.

The compound's chemical structure can be represented as follows:

Anticancer Properties

Research indicates that 3-(4-Acetamidophenyl)-1H-pyrazole exhibits significant anticancer properties. A study demonstrated that this compound has cytotoxic effects against various cancer cell lines, showing potential as a chemotherapeutic agent. The mechanism involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : It has been shown to disrupt the cell cycle, particularly at the G2/M phase.

Anti-inflammatory Effects

The anti-inflammatory activity of 3-(4-Acetamidophenyl)-1H-pyrazole has been evaluated in several studies. Key findings include:

- Inhibition of COX Enzymes : The compound exhibits inhibitory effects on cyclooxygenase (COX-1 and COX-2) enzymes, which are critical in the inflammatory process. IC50 values for COX-2 inhibition have been reported as low as 0.02 μM, indicating potent activity compared to standard anti-inflammatory drugs like diclofenac .

- Reduction of Inflammatory Markers : In vivo studies have shown that treatment with this compound reduces levels of pro-inflammatory cytokines.

The biological activity of 3-(4-Acetamidophenyl)-1H-pyrazole is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in inflammation and cancer progression, altering their activity.

- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have documented the biological effects of 3-(4-Acetamidophenyl)-1H-pyrazole:

- Anticancer Study : A recent investigation reported that derivatives of this compound showed significant cytotoxicity against breast and colon cancer cell lines, with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Study : Another study evaluated its effects on carrageenan-induced paw edema in rats, demonstrating a reduction in swelling comparable to that seen with standard treatments .

Comparative Analysis

To highlight the unique properties of 3-(4-Acetamidophenyl)-1H-pyrazole, it can be compared with other pyrazole derivatives known for their biological activities:

Eigenschaften

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXXEMFNEZVWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.